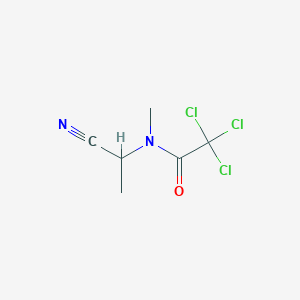
2,2,2-Trichloro-N-(1-cyanoethyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(1-cyanoethyl)-N-methylacetamide: is an organic compound characterized by the presence of trichloromethyl, cyanoethyl, and methylacetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-N-(1-cyanoethyl)-N-methylacetamide typically involves the reaction of 2,2,2-trichloroacetamide with a cyanoethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloro-N-(1-cyanoethyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,2,2-Trichloro-N-(1-cyanoethyl)-N-methylacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of trichloromethyl and cyanoethyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(1-cyanoethyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The cyanoethyl group may also interact with biological targets, contributing to the compound’s overall effects.
Comparison with Similar Compounds
2,2,2-Trichloroacetamide: Shares the trichloromethyl group but lacks the cyanoethyl and methylacetamide groups.
N-(1-Cyanoethyl)-N-methylacetamide: Contains the cyanoethyl and methylacetamide groups but lacks the trichloromethyl group.
2,2,2-Trichloro-N-methylacetamide: Contains the trichloromethyl and methylacetamide groups but lacks the cyanoethyl group.
Uniqueness: 2,2,2-Trichloro-N-(1-cyanoethyl)-N-methylacetamide is unique due to the combination of trichloromethyl, cyanoethyl, and methylacetamide groups in a single molecule. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61555-52-0 |
|---|---|
Molecular Formula |
C6H7Cl3N2O |
Molecular Weight |
229.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(1-cyanoethyl)-N-methylacetamide |
InChI |
InChI=1S/C6H7Cl3N2O/c1-4(3-10)11(2)5(12)6(7,8)9/h4H,1-2H3 |
InChI Key |
BWUWESUVDLHISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N(C)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















